Orthogonal Deprotection: Z-Glu-OH Requires Catalytic Hydrogenolysis, Not Acid (Boc) or Base (Fmoc)
N-Carbobenzoxy-L-glutamic acid (Z-Glu-OH) employs the carbobenzoxy (Cbz or Z) protecting group, which is cleaved by catalytic hydrogenation (H₂, Pd-C). In contrast, Boc-Glu-OH requires acidic cleavage (e.g., TFA), and Fmoc-Glu-OH requires basic cleavage (e.g., piperidine) [1]. This orthogonal deprotection mechanism enables the selective removal of the Z group in the presence of acid-labile (e.g., tert-butyl esters) and base-labile protecting groups, a feature not achievable with Boc- or Fmoc-protected analogs [2].
| Evidence Dimension | Deprotection Method and Orthogonality |
|---|---|
| Target Compound Data | Z-Glu-OH: Cleaved via catalytic hydrogenolysis (H₂, Pd-C) |
| Comparator Or Baseline | Boc-Glu-OH: Cleaved via acid (TFA); Fmoc-Glu-OH: Cleaved via base (piperidine) |
| Quantified Difference | Orthogonal deprotection mechanisms: Z (hydrogenolysis) ≠ Boc (acidolysis) ≠ Fmoc (base-induced β-elimination) |
| Conditions | Standard peptide synthesis deprotection protocols |
Why This Matters
Procurement of Z-Glu-OH is non-negotiable for synthetic routes requiring orthogonal protection of the α-amino group relative to acid- or base-labile side-chain functionalities.
- [1] Master Organic Chemistry. Amine Protection and Deprotection. 2021. View Source
- [2] SciPeptide. 肽合成中的保护基团:详细指南. 2026. View Source
